5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-fluoroacetophenone as a starting material, which undergoes bromination to form bromo-2-fluoroacetophenone. This intermediate is then reacted with cyanacetic ester to yield 2-cyano-4-(2-fluorophenyl)-4-ketobutyric acid. Subsequent cyclization and dechlorination steps lead to the formation of the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenyl ring.
Scientific Research Applications
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with cellular processes, or binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid include other oxazole derivatives and fluorophenyl-substituted compounds. Examples include:
- 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic acid
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique combination of the fluorophenyl group and oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for the development of new therapeutic agents .
Biological Activity
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a fluorophenyl moiety attached to an oxazole ring, which contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
1. Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit notable anticancer properties. In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.0 |
MCF-7 (Breast Cancer) | 3.5 |
A549 (Lung Cancer) | 4.2 |
HT-29 (Colon Cancer) | 6.1 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several studies. It has shown efficacy in inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Assay | Result |
---|---|
COX-2 Inhibition | IC50 = 0.8 µM |
TNF-α Inhibition | IC50 = 0.5 µM |
These findings indicate that the compound may be effective in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, revealing activity against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16.0 |
Escherichia coli | 8.0 |
Candida albicans | 32.0 |
The compound's ability to inhibit microbial growth suggests its potential application in treating infections .
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation markers .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWUDJUJQNWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628516 | |
Record name | 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-23-3 | |
Record name | 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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